molecular formula C14H14N2O3S B11379253 Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonylamino]benzoate

Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonylamino]benzoate

Cat. No.: B11379253
M. Wt: 290.34 g/mol
InChI Key: NHEDNGOPPIZVKY-UHFFFAOYSA-N
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Description

Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonylamino]benzoate is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonylamino]benzoate typically involves multi-step reactions. One common method includes the reaction of 2,4-dimethylthiazole with methyl 3-aminobenzoate under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonylamino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonylamino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonylamino]benzoate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonylamino]benzoate is unique due to its specific substitution pattern on the thiazole ring and the benzoate moiety.

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

methyl 3-[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]benzoate

InChI

InChI=1S/C14H14N2O3S/c1-8-12(20-9(2)15-8)13(17)16-11-6-4-5-10(7-11)14(18)19-3/h4-7H,1-3H3,(H,16,17)

InChI Key

NHEDNGOPPIZVKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=CC=CC(=C2)C(=O)OC

Origin of Product

United States

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